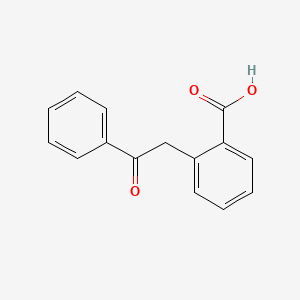

o-Phenacylbenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401493. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-phenacylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c16-14(11-6-2-1-3-7-11)10-12-8-4-5-9-13(12)15(17)18/h1-9H,10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLCPCDOOBNXTFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20182998 | |

| Record name | Benzoic acid, 2-(2-oxo-2-phenylethyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20182998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2881-31-4 | |

| Record name | 2-(2-Oxo-2-phenylethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2881-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Toluic acid, alpha-benzoyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002881314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Phenacylbenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401493 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-(2-oxo-2-phenylethyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20182998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Oxo-2-phenylethyl)benzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQ6KA96ZXT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

o-Phenacylbenzoic Acid: A Technical Guide to its Synthesis, History, and Characterization

Introduction

o-Phenacylbenzoic acid, systematically named 2-(2-oxo-2-phenylethyl)benzoic acid, is an aromatic keto-acid of significant interest to the chemical and pharmaceutical industries. Its unique structure, featuring a carboxylic acid, a ketone, and two aromatic rings, makes it a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. This guide provides an in-depth exploration of the historical context of its synthesis, detailed modern synthetic protocols, mechanistic insights, and comprehensive characterization data, tailored for researchers, chemists, and professionals in drug development.

PART 1: Historical Perspective and Discovery

The conceptual framework for the synthesis of this compound and related aromatic keto-acids is rooted in the foundational discoveries of late 19th and early 20th-century organic chemistry. While a singular "discovery" paper for this specific molecule is not prominent in historical literature, its synthesis is a logical extension of several classical reactions.

The most significant of these is the Friedel-Crafts acylation , discovered in 1877 by Charles Friedel and James Mason Crafts. This reaction, involving the acylation of an aromatic ring with an acyl chloride or anhydride using a strong Lewis acid catalyst, became a cornerstone for forming carbon-carbon bonds to an aromatic system.[1] Early work in this area focused on synthesizing benzophenone derivatives. For instance, the industrial synthesis of o-benzoylbenzoic acid, a structural isomer of our target molecule, is achieved via the Friedel-Crafts reaction between phthalic anhydride and benzene.[2][3] This established a clear precedent for the synthesis of ortho-substituted aromatic keto-acids.

Another relevant historical development is the chemistry of phthalide, a lactone of 2-(hydroxymethyl)benzoic acid. Reactions of phthalide and its parent compound, phthalic anhydride, with organometallic reagents like Grignard reagents, were explored in the early 1900s.[4][5] These investigations demonstrated that the phthalide scaffold could be opened and functionalized to create ortho-substituted benzoic acid derivatives, laying the groundwork for the most logical and efficient modern synthesis of this compound.

PART 2: Core Synthetic Methodologies

The most reliable and widely applicable synthesis of this compound involves a two-step sequence starting from phthalide: 1) nucleophilic addition of a phenyl Grignard reagent, and 2) subsequent oxidation of the resulting secondary alcohol.

Section 2.1: Synthesis via Grignard Reaction and Subsequent Oxidation

This pathway is favored due to its high selectivity and the commercial availability of the starting materials.

Step 1: Nucleophilic Addition of Phenylmagnesium Bromide to Phthalide

The first step involves the reaction of phenylmagnesium bromide (PhMgBr), a potent nucleophile, with phthalide. The Grignard reagent attacks the electrophilic carbonyl carbon of the lactone, leading to the opening of the five-membered ring. An acidic workup then protonates the intermediate alkoxide to yield 2-(hydroxyphenylmethyl)benzoic acid.

Step 2: Oxidation of 2-(hydroxyphenylmethyl)benzoic acid

The secondary alcohol formed in the first step is then selectively oxidized to a ketone. This transformation is crucial and requires an oxidizing agent that does not affect the other functional groups, particularly the aromatic rings. Pyridinium chlorochromate (PCC) is a common and effective choice for this step, though other methods like Swern oxidation or the use of Dess-Martin periodinane are also viable alternatives.[6] The strong oxidation of alkylbenzenes using permanganate or chromic acid is also a well-established method for generating benzoic acids, highlighting the importance of controlled oxidation in this synthetic family.[7]

Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is intended for qualified professionals. All procedures should be performed in a suitable fume hood with appropriate personal protective equipment.

Part A: Synthesis of 2-(hydroxyphenylmethyl)benzoic acid

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel. Maintain a dry, inert atmosphere using a nitrogen or argon gas inlet.

-

Grignard Reagent Preparation: In a separate flask, prepare phenylmagnesium bromide by reacting bromobenzene (1.1 equivalents) with magnesium turnings (1.2 equivalents) in anhydrous diethyl ether or THF.[8] The reaction is initiated, if necessary, with a small crystal of iodine.[9]

-

Reactant Preparation: Dissolve phthalide (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.

-

Reaction: Add the phthalide solution dropwise to the stirred Grignard reagent at 0 °C (ice bath). After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours until TLC analysis indicates the consumption of phthalide.

-

Workup: Carefully quench the reaction by slowly adding it to a stirred solution of 1 M aqueous HCl cooled in an ice bath.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude 2-(hydroxyphenylmethyl)benzoic acid. The product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Part B: Oxidation to this compound

-

Apparatus Setup: In a round-bottom flask with a magnetic stirrer, suspend pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM).[6]

-

Addition of Alcohol: Dissolve the 2-(hydroxyphenylmethyl)benzoic acid from Part A (1.0 equivalent) in a minimal amount of DCM and add it to the PCC suspension in one portion.

-

Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction's progress by TLC.

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to filter out the chromium salts. Wash the silica plug thoroughly with additional ether.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure this compound.

PART 3: Mechanistic Insights and Causality

Understanding the "why" behind experimental choices is critical for successful and reproducible synthesis.

The Grignard Reaction

The carbon-magnesium bond in a Grignard reagent is highly polarized, rendering the carbon atom a potent nucleophile and a strong base.[9]

-

Causality of Anhydrous Conditions: The carbanionic character of the Grignard reagent means it will readily react with any protic source, such as water or alcohols.[8] This acid-base reaction is much faster than the desired nucleophilic attack on the carbonyl. Therefore, maintaining strictly anhydrous (dry) conditions by flame-drying glassware and using anhydrous solvents is paramount to prevent quenching the reagent and ensure a high yield.[10]

-

Choice of Solvent: Diethyl ether or THF are ideal solvents. Their lone pair of electrons on oxygen coordinate with the magnesium atom, stabilizing the Grignard reagent in solution and preventing its aggregation.

The Oxidation Step

The choice of oxidant is critical for selectively converting the secondary alcohol to a ketone without over-oxidizing or causing side reactions.

-

Why PCC? Pyridinium chlorochromate (PCC) is a milder chromium(VI) reagent compared to chromic acid. It reliably oxidizes primary alcohols to aldehydes and secondary alcohols to ketones, with the reaction typically stopping at that stage.[6] Its mildness prevents cleavage of the C-C bond or unwanted reactions with the aromatic rings.

-

Alternative Oxidants:

-

Swern Oxidation: Uses DMSO activated by oxalyl chloride at low temperatures (-78 °C). It is very mild and avoids heavy metals, but generates the foul-smelling dimethyl sulfide as a byproduct.[6]

-

Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that offers a mild, selective, and metal-free oxidation at room temperature, making it an excellent, albeit more expensive, alternative.[6]

-

PART 4: Characterization and Validation

Unambiguous characterization of the final product is essential to confirm its identity and purity. The following data are expected for this compound.

Table 1: Spectroscopic Data for this compound

| Technique | Functional Group | Expected Chemical Shift / Absorption |

| ¹H NMR | Carboxylic Acid (-COOH) | δ 10.0 - 13.0 ppm (broad singlet, 1H) |

| Aromatic Protons (Ar-H) | δ 7.2 - 8.2 ppm (multiplet, 9H) | |

| Methylene Protons (-CH₂-) | δ 4.3 - 4.6 ppm (singlet, 2H) | |

| ¹³C NMR | Carboxylic Carbonyl (-C OOH) | δ ~168-172 ppm |

| Ketone Carbonyl (-C =O) | δ ~198-202 ppm | |

| Aromatic Carbons | δ ~125-145 ppm | |

| Methylene Carbon (-C H₂-) | δ ~45-50 ppm | |

| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 3300 - 2500 cm⁻¹ (very broad) |

| C=O Stretch (Carboxylic Acid) | ~1700 cm⁻¹ (strong) | |

| C=O Stretch (Ketone) | ~1685 cm⁻¹ (strong) | |

| C=C Stretch (Aromatic) | ~1600, 1450 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion [M]⁺ | m/z = 240.08 |

Note: NMR shifts are reported in ppm relative to TMS and can vary based on solvent.[11][12][13] IR absorptions are in cm⁻¹.

Self-Validating System

-

¹H NMR: The integration of the proton signals should correspond to the number of protons (1:9:2). The singlet for the methylene protons is a key indicator that it is adjacent to a carbonyl group and not a chiral center.

-

¹³C NMR: The appearance of two distinct carbonyl signals in the downfield region (~170 ppm and ~200 ppm) is definitive proof of the presence of both the carboxylic acid and ketone functional groups.[14]

-

IR Spectroscopy: The spectrum provides a quick and reliable confirmation of the key functional groups. The very broad O-H stretch and the two distinct C=O stretches are characteristic fingerprints of an aromatic keto-acid.[6]

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₁₅H₁₂O₃) by providing a highly accurate mass measurement.

Conclusion

This compound represents a classic yet highly relevant molecule in modern organic synthesis. While its direct discovery is intertwined with the broader development of aromatic chemistry, its synthesis is now well-established through a robust and logical sequence involving Grignard addition to phthalide followed by selective oxidation. This guide has detailed the historical context, provided a field-proven experimental protocol, and explained the critical mechanistic reasoning behind the synthetic choices. The comprehensive characterization data serves as a benchmark for researchers, ensuring the integrity and validity of their results. As a versatile intermediate, this compound will undoubtedly continue to be a valuable starting material for innovation in medicinal chemistry and materials science.

References

-

Howell, L. B. (1920). THE REACTION BETWEEN PHENYL-MAGNESIUM BROMIDE AND THE ESTERS OR ANHYDRIDE OF PHTHALIC ACID. Journal of the American Chemical Society. [Link]

- Grace & Co. (1970). Preparation of o-phenethyl benzoic acid.

-

Mohrig, J. R., et al. Grignard Reaction. Lab Handout. [Link]

-

Wang, Y., et al. (2024). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. [Link]

-

University of Texas at Dallas. (2012). Preparation of the Grignard reagent, phenylmagnesium bromide. [Link]

-

Howell, L. B. (1920). GRIGNARD RFACTZON ON PHTHALIC ACID DERIVATIVES. Zenodo. [Link]

-

NileRed. (2021). Generation and Reaction of a Grignard Reagent. YouTube. [Link]

-

Royal Society of Chemistry. Supplementary Information for a manuscript. [Link]

- Ciba-Geigy Corporation. (1984). Process for preparing 2-benzoylbenzoic acids.

- Degussa AG. (2012). Process for preparing α-keto acids and derivatives thereof.

-

Krishnamurthy, R. (2022). Prebiotic synthesis of α-amino acids and orotate from α-ketoacids potentiates transition to extant metabolic pathways. Nature Chemistry. [Link]

- Nanjing University of Science and Technology. (2016). Synthetic process of 2-benzoylbenzoic acid.

-

Organic Chemistry Portal. Synthesis of α-keto carboxylic acids, esters and amides. [Link]

-

Ravasio, N., et al. (2020). Zeolite Catalysts for Phenol Benzoylation with Benzoic Acid: Exploring the Synthesis of Hydroxybenzophenones. MDPI. [Link]

-

Virtanen, A. I., & Rautanen, N. (1954). The Detection of the Keto Acids of Plants. A Procedure Based on their Conversion to Amino Acids. Journal of the American Chemical Society. [Link]

-

SpectraBase. Benzoic acid, 2-hydroxy-, 2-oxo-2-phenylethyl ester - 13C NMR. [Link]

-

Royal Society of Chemistry. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

- Changzhou University. (2020). Method for preparing o-methylbenzoic acid and phthalide from phthalic anhydride.

-

Divinsky, A. S., et al. (2015). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. SciSpace. [Link]

-

ChemSurvival. (2014). Oxidation of Alkylbenzenes to Make Benzoic Acids. YouTube. [Link]

-

Sakkas, V., et al. (2013). Proposed oxidation pathway for the 2Cl-4F-BA benzoic acid derivative. ResearchGate. [Link]

-

Chen, Y., & Liu, G. (2023). Electrochemical Oxidation of 4-(Hydroxymethyl)Benzoic Acid. ECS Meeting Abstracts. [Link]

- Tianjin University. (2013). A kind of preparation method of 2-(4'-pentylbenzoyl) benzoic acid.

- Jiangsu Hengrui Medicine Co., Ltd. (2015). Novel synthesis route of pranlukast intermediate 4-(4-phenylbutoxyl)benzoic acid.

- Badische Anilin- & Soda-Fabrik Aktiengesellschaft. (1973). Process for the preparation of o-phthalic acid.

- Teva Pharmaceutical Industries Ltd. (2004). Process for the preparation of 5-bromophthalide.

-

Chalmers, B. A., et al. (2016). Reaction of 2-(4-hydroxybenzoyl)benzoic acid (8) with dialkylphenols in methanesulfonic acid. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. CN106045840A - Synthetic process of 2-benzoylbenzoic acid - Google Patents [patents.google.com]

- 3. CN101921189A - A kind of preparation method of 2-(4'-pentylbenzoyl) benzoic acid - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. zenodo.org [zenodo.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. youtube.com [youtube.com]

- 8. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. rsc.org [rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. rsc.org [rsc.org]

- 14. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to the Spectroscopic Analysis of o-Phenacylbenzoic Acid

Introduction: Elucidating the Structure of a Versatile Benzophenone Derivative

o-Phenacylbenzoic acid, systematically known as 2-(2-oxo-2-phenylethyl)benzoic acid, is a bifunctional organic molecule featuring a carboxylic acid and a ketone. This structural arrangement makes it a valuable intermediate in the synthesis of various heterocyclic compounds and a subject of interest in medicinal chemistry. The precise characterization of its molecular structure is paramount for its application in drug development and materials science. This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to confirm the identity and purity of this compound.

This document moves beyond a simple recitation of data. It is designed to provide researchers and drug development professionals with a practical, in-depth understanding of why the spectra appear as they do and how to reliably obtain and interpret this data. We will delve into the causality behind experimental choices and the logic of spectral interpretation, grounding our discussion in the fundamental principles of chemical spectroscopy.

Molecular Structure and Spectroscopic Overview

The structural features of this compound dictate its spectroscopic signature. The molecule consists of a benzoic acid moiety substituted at the ortho position with a phenacyl group. The presence of two aromatic rings, a carboxylic acid, a ketone, and a methylene bridge provides a rich landscape for spectroscopic analysis.

Molecular Formula: C₁₅H₁₂O₃ Molecular Weight: 240.25 g/mol

A key structural consideration for related compounds like o-benzoylbenzoic acid is the potential for ring-chain tautomerism, where the carboxylic acid can react with the ketone to form a cyclic lactol.[1][2] While this compound has a methylene spacer that makes this specific tautomerism less likely, it is a crucial reminder that the observed spectroscopic data represents the most stable form of the molecule under the analytical conditions.

Caption: A generalized workflow for the synthesis and spectroscopic validation of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[3] By probing the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C, we can map out the connectivity and chemical environment of each atom.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The quality of NMR data is critically dependent on proper sample preparation and instrument setup.[4]

1. Sample Preparation:

-

Analyte: Accurately weigh 10-20 mg of dry this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.[4]

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds. For compounds with exchangeable protons like carboxylic acids, dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred as it slows down the exchange rate, allowing the acidic proton to be observed.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial. Gentle vortexing or sonication can aid dissolution.

-

Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm and provides a reference point for the chemical shift scale.[5]

-

Transfer: Using a Pasteur pipette, transfer the clear solution into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.[4]

2. Instrument Operation (Typical 400 MHz Spectrometer):

-

Insertion: Carefully place the NMR tube into a spinner turbine and use a depth gauge to ensure correct positioning within the NMR probe.

-

Locking and Shimming: The instrument will first "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is then performed, an automated or manual process that optimizes the homogeneity of the magnetic field across the sample to achieve sharp, well-resolved peaks.[4]

-

Acquisition: For ¹H NMR, a standard single-pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.

-

Processing: The acquired Free Induction Decay (FID) signal is converted into a spectrum using a Fourier Transform (FT). This involves phasing the spectrum, correcting the baseline, and integrating the signals (for ¹H NMR).

¹H NMR Spectral Interpretation (Predicted)

The ¹H NMR spectrum provides information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (spin-spin splitting).

Caption: Molecular structure of this compound with protons labeled for NMR discussion.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| Hₐ (COOH) | 10.0 - 13.0 | Broad Singlet | 1H | The carboxylic acid proton is highly deshielded due to the electronegativity of the attached oxygens and potential hydrogen bonding. Its signal is often broad and may exchange with trace water in the solvent.[6] |

| Hₑ, Hᵢ | 7.9 - 8.2 | Multiplet (likely dd) | 2H | Protons ortho to the ketone's carbonyl group on the phenacyl ring are significantly deshielded by the electron-withdrawing nature of the carbonyl.[7] |

| Hₖ | 7.9 - 8.1 | Multiplet (likely dd) | 1H | The proton ortho to the carboxylic acid group (Hₖ) is deshielded by the anisotropy and electron-withdrawing character of the -COOH group. |

| Hf, Hh, Hⱼ | 7.2 - 7.7 | Multiplet | 3H | The remaining aromatic protons on the benzoic acid ring. Their signals will be complex and overlapping. |

| Hg | 7.2 - 7.7 | Multiplet | 2H | The meta protons on the phenacyl ring. |

| Hₐ | 4.3 - 4.6 | Singlet | 2H | The methylene protons are adjacent to two electron-withdrawing groups (a phenyl ring and a carbonyl group), placing them in the benzylic ketone region. With no adjacent protons, the signal is expected to be a singlet. |

¹³C NMR Spectral Interpretation (Predicted)

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon environment. The chemical shift is indicative of the carbon's hybridization and electronic environment.

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Rationale |

| Ketone C=O | 195 - 205 | Ketone carbonyl carbons are highly deshielded and appear far downfield.[8] |

| Carboxylic Acid C=O | 165 - 175 | Carboxylic acid carbonyls are also downfield but are more shielded than ketones due to resonance with the adjacent -OH group.[9] |

| Aromatic C (quaternary) | 125 - 150 | The two carbons attached to the substituents (C-COOH and C-CH₂) and the ipso-carbon of the phenacyl ring will have distinct shifts in the aromatic region, generally without strong signals due to longer relaxation times.[10] |

| Aromatic C-H | 125 - 140 | The nine CH carbons of the two aromatic rings will appear in this region. The specific shifts are influenced by the electronic effects of the substituents.[10] |

| Methylene (-CH₂-) | 40 - 50 | The methylene carbon is attached to a phenyl group and a carbonyl group, placing it in this characteristic downfield aliphatic region. |

Part 2: Infrared (IR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching and bending). It is an excellent technique for identifying the presence of specific functional groups.[11]

Experimental Protocol: Acquiring an FTIR Spectrum

Modern FTIR analysis is rapid and requires minimal sample preparation, especially with an Attenuated Total Reflectance (ATR) accessory.[11]

1. Sample Preparation (ATR Method):

-

Clean Crystal: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty crystal.

-

Apply Sample: Place a small amount of the solid this compound powder directly onto the crystal.

-

Apply Pressure: Use the pressure arm to ensure firm contact between the sample and the crystal.

2. Data Acquisition:

-

Scan: Acquire the sample spectrum. The instrument automatically ratios the sample scan against the background scan to produce the final absorbance or transmittance spectrum. The typical range is 4000-400 cm⁻¹.[12]

IR Spectral Interpretation (Predicted)

The IR spectrum is interpreted by correlating absorption bands (peaks) with specific bond vibrations.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |

| 3300 - 2500 | O-H stretch | Carboxylic Acid | A very broad, strong absorption band, often obscuring the C-H stretches in this region. This broadness is due to hydrogen bonding.[13] |

| 3100 - 3000 | C-H stretch | Aromatic | Medium to weak sharp peaks. |

| ~1710 | C=O stretch | Ketone (Aryl) | Strong, sharp peak. Conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[14] |

| ~1690 | C=O stretch | Carboxylic Acid (Aromatic) | Strong, sharp peak, often slightly lower in frequency than the ketone due to hydrogen bonding dimerization.[14] |

| 1600 - 1450 | C=C stretch | Aromatic Ring | Multiple medium to sharp bands. |

| 1320 - 1210 | C-O stretch | Carboxylic Acid | Strong absorption. |

| 900 - 675 | C-H bend (out-of-plane) | Aromatic | Strong bands whose positions can indicate the substitution pattern of the rings. |

Part 3: Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a common "hard" ionization technique that causes extensive fragmentation, providing a molecular fingerprint that can be used for identification and structural elucidation.[15]

Experimental Protocol: Acquiring an EI Mass Spectrum

1. Sample Introduction:

-

A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is prepared.

-

The sample can be introduced via a direct insertion probe or, more commonly, through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.[15]

2. Ionization and Analysis:

-

Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV). This ejects an electron from the molecule, forming a positively charged radical ion called the molecular ion (M⁺•).[16]

-

Fragmentation: The excess energy imparted during ionization causes the molecular ion to break apart into smaller, characteristic fragment ions.

-

Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio. A detector records the abundance of each ion.

Mass Spectrum Interpretation (Predicted)

The mass spectrum is a plot of relative ion abundance versus m/z.

Caption: A simplified potential fragmentation pathway for this compound under electron ionization.

| m/z Value | Proposed Fragment | Formation Mechanism |

| 240 | [C₁₅H₁₂O₃]⁺• | Molecular Ion (M⁺•) . Its presence confirms the molecular weight of the compound. |

| 223 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid group. This is a common fragmentation for carboxylic acids.[17] |

| 195 | [M - COOH]⁺ | Loss of the entire carboxyl group as a radical, a form of α-cleavage.[17] |

| 105 | [C₆H₅CO]⁺ | Benzoyl cation . This is a very common and often abundant fragment from benzoyl-containing compounds, resulting from α-cleavage between the ketone carbonyl and the methylene group. This would be a highly stabilized and therefore prominent peak. |

| 77 | [C₆H₅]⁺ | Phenyl cation . Formed by the loss of carbon monoxide (CO) from the benzoyl cation (m/z 105). This is also a very characteristic fragment. |

The most diagnostic peaks would be the molecular ion at m/z 240, and the strong fragments at m/z 105 and m/z 77, which are indicative of the phenacyl substructure.

Conclusion: A Cohesive Spectroscopic Portrait

The combination of NMR, IR, and MS provides a powerful and self-validating system for the structural confirmation of this compound. NMR spectroscopy elucidates the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of the key carboxylic acid and ketone functional groups, and mass spectrometry verifies the molecular weight and reveals characteristic substructures through fragmentation. While direct experimental data can vary slightly based on instrumentation and conditions, the predicted spectral features outlined in this guide provide a robust and scientifically grounded template for the analysis of this important molecule. This comprehensive approach ensures the high degree of certainty required by researchers in drug discovery and chemical synthesis.

References

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

-

University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

StudySmarter. (2023). Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids). Retrieved from [Link]

-

LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved from [Link]

-

OrganicChemGuide. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube. Retrieved from [Link]

-

LCGC International. (n.d.). Electron Ionization for GC–MS. Retrieved from [Link]

-

ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Scribd. (n.d.). IR Spectrum Frequency Table. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). Experiment #2 NUCLEAR MAGNETIC RESONANCE. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018, May 9). Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR?. Retrieved from [Link]

-

Reddit. (2019, November 27). C-NMR chemical shifts for aldehyde and ketones vs for esters, amides, and carboxylic acids?. Retrieved from [Link]

-

Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

University of California, Santa Cruz. (n.d.). Table of Characteristic IR Absorption Peaks of Functional Groups. Retrieved from [Link]

-

Journal of the Chemical Society C: Organic. (1969). Aspects of tautomerism. Part II. Reactions of the pseudo-acid chloride of o-benzoylbenzoic acid with nucleophiles. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Chart. Retrieved from [Link]

- Unknown Source. (n.d.). 13C NMR Chemical Shift Table. PDF document.

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Research and Reviews: Journal of Chemistry. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]

-

SlideShare. (n.d.). ELECTRON IONIZATION IN MASS SPECTROSCOPY.PPT. Retrieved from [Link]

- Unknown Source. (n.d.).

-

SpectraBase. (n.d.). Benzoic acid, 2-hydroxy-, 2-oxo-2-phenylethyl ester. Retrieved from [Link]

-

Journal of the Chemical Society B: Physical Organic. (1968). Keto-acid-Lactol Tautomerism-I. The Tautomerism of o-Benzoylbenzoic Acid. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzoic acid, 2-hydroxy-, 2-oxo-2-phenylethyl ester - Optional[13C NMR]. Retrieved from [Link]

-

ResearchGate. (n.d.). Tautomerism of 2-benzoylbenzoic acid derivatives. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

- Unknown Source. (n.d.).

- Unknown Source. (n.d.). Chemical shifts. PDF document.

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). Retrieved from [Link]

-

Stenutz. (n.d.). o-benzoylbenzoic acid. Retrieved from [Link]

Sources

- 1. Aspects of tautomerism. Part I. Environmental and substituent effects on the tautomerism of o-benzoyl benzoic acids - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. NMR Spectroscopy [www2.chemistry.msu.edu]

- 6. organicchemistryguide.com [organicchemistryguide.com]

- 7. m.youtube.com [m.youtube.com]

- 8. reddit.com [reddit.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 12. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. Electron ionization - Wikipedia [en.wikipedia.org]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Physical Properties of o-Phenacylbenzoic Acid

This guide provides a comprehensive analysis of the key physical properties of o-Phenacylbenzoic acid (2-phenacylbenzoic acid), focusing on its melting point and solubility. These characteristics are fundamental to understanding the compound's behavior in both research and applied settings, particularly within the pharmaceutical industry. While specific experimental data for this compound is not widely published, this document outlines the core principles, predictive analyses based on its molecular structure, and the authoritative methodologies used to determine these critical parameters.

Introduction: The Significance of Physical Properties in Chemical and Pharmaceutical Development

This compound, with the molecular formula C₁₅H₁₂O₃, is an aromatic carboxylic acid.[1] Understanding its physical properties is not merely an academic exercise; it is a critical prerequisite for its potential application in fields like medicinal chemistry and materials science. Two of the most foundational of these properties are melting point and solubility.

-

Melting Point serves as a crucial indicator of a substance's purity and identity.[2][3] For drug development professionals, a sharp and defined melting point is a primary confirmation of the purity of an active pharmaceutical ingredient (API).[4][5] Conversely, a depressed and broad melting range often signifies the presence of impurities.[6]

-

Solubility is a paramount factor influencing a drug's bioavailability and therapeutic efficacy.[7][8] For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[] Poor aqueous solubility is a major challenge in drug development, often leading to inadequate and variable absorption, which can render a promising compound ineffective.[7][10]

This guide will provide the theoretical framework and practical, field-proven protocols for evaluating these properties for a compound like this compound.

Melting Point Analysis of this compound

The melting point is the temperature at which a substance transitions from a solid to a liquid state.[3] For a pure crystalline solid, this transition occurs over a very narrow temperature range, typically 0.5-1.0°C. The presence of even small amounts of miscible impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces. This results in two observable effects: a depression of the melting point and a broadening of the melting range. Therefore, melting point determination is a fast and reliable method to assess purity.[4]

The melting point of this compound is dictated by its molecular structure:

-

Molecular Weight: It has a relatively high molecular weight (240.25 g/mol ), which generally contributes to a higher melting point compared to smaller molecules.

-

Intermolecular Forces: The structure contains a carboxylic acid group capable of strong hydrogen bonding. These bonds create a dimeric structure in the solid state, which requires significant thermal energy to disrupt.

-

Molecular Symmetry and Packing: The molecule's shape and ability to pack efficiently into a stable crystal lattice will significantly influence its melting point.

The capillary method is the standard technique recognized by most pharmacopeias for determining melting point.[11][12] The protocol below describes a self-validating system for obtaining accurate and reproducible results.

Objective: To determine the melting point range of a solid organic compound.

Methodology:

-

Sample Preparation (The Foundation of Accuracy):

-

Capillary Tube Loading:

-

Press the open end of a thin-walled capillary tube (sealed at one end) into the powdered sample.

-

Compact the sample into the sealed end of the tube by tapping the tube gently or by dropping it through a long glass tube onto a hard surface.[13] The final packed sample height should be 2–3 mm.[11][14]

-

-

Measurement Procedure:

-

Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Rapid Approximation (Optional but Recommended): First, perform a rapid determination by heating at a fast rate (e.g., 10°C/minute) to find an approximate melting range.[14]

-

Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 10-15°C below the approximate melting point found in the previous step.[14]

-

Decrease the heating rate to 1–2°C per minute.[14] A slow heating rate near the melting point is critical for allowing the temperature of the sample and the thermometer to equilibrate, ensuring an accurate reading.

-

-

Data Recording:

Caption: Experimental workflow for capillary melting point determination.

Solubility Profile of this compound

Solubility dictates the fate of a potential drug candidate.[15] More than 40% of new chemical entities exhibit poor aqueous solubility, making solubility analysis a cornerstone of preclinical development.[8]

A qualitative prediction of this compound's solubility can be derived from its structure:

-

Polar Group: The carboxylic acid (-COOH) group is polar and capable of hydrogen bonding with polar solvents like water and alcohols.

-

Nonpolar Moiety: The molecule is dominated by three aromatic rings, which constitute a large, nonpolar, and hydrophobic surface area.

Based on this, this compound is expected to be:

-

Poorly soluble in water. The large nonpolar part of the molecule will outweigh the solubilizing effect of the single carboxylic acid group.

-

Soluble in organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO), which can interact favorably with its aromatic structure.

-

pH: As a carboxylic acid, its aqueous solubility will be highly pH-dependent. In acidic solutions (low pH), it will exist in its neutral, less soluble form. In basic solutions (high pH), it will be deprotonated to its carboxylate salt, which is an ion and thus significantly more water-soluble.

-

Temperature: The dissolution of most solid compounds is an endothermic process, meaning solubility typically increases with temperature.

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid. Amorphous forms are generally more soluble than their more stable crystalline counterparts.

The saturation shake-flask method is the "gold standard" for determining thermodynamic (or equilibrium) solubility, providing the most reliable and accurate data.[16][17]

Objective: To determine the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Methodology:

-

System Preparation:

-

Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water) in a glass vial or flask.[16] Ensuring an excess of solid is visible is crucial for confirming that the resulting solution is saturated.

-

-

Equilibration:

-

Seal the vials and place them in an incubator shaker or on a rotating wheel set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can take anywhere from 24 to 72 hours.[18] The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any undissolved solid particles.

-

Separate the dissolved solute from the undissolved solid via filtration (using a low-binding filter, e.g., PVDF) or centrifugation at high speed.[18]

-

-

Concentration Analysis:

-

Quantify the concentration of the compound in the clear filtrate or supernatant. This is typically done using a validated analytical method such as:

-

High-Performance Liquid Chromatography (HPLC): Offers high specificity and sensitivity.

-

UV-Vis Spectroscopy: A simpler method, suitable if the compound has a chromophore and no other components in the solution absorb at the same wavelength.

-

-

The concentration is determined by comparing the analytical response to a standard curve prepared from known concentrations of the compound.

-

-

Data Reporting:

-

Solubility is reported in units such as mg/mL or µg/mL. The pH of the saturated solution should also be measured and reported, as it can influence the final value.[16]

-

Caption: Workflow for the "gold standard" shake-flask solubility method.

Summary of Physicochemical Data

The following tables summarize the known and predicted physical properties of this compound. For comparative purposes, data for the related compound Benzoic Acid is also provided.

Table 1: Melting Point Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reported Melting Point (°C) |

|---|---|---|---|

| This compound | C₁₅H₁₂O₃ | 240.25 | Data not available in surveyed literature |

| Benzoic Acid (Reference) | C₇H₆O₂ | 122.12 | 122[19] |

Table 2: Solubility Profile

| Compound | Aqueous Solubility | Solubility in Organic Solvents (e.g., Ethanol, DMSO) | pH-Dependence |

|---|---|---|---|

| This compound | Predicted to be low | Predicted to be high | Solubility expected to increase significantly at pH > pKa |

| Benzoic Acid (Reference) | 3.44 g/L (at 25°C)[19] | High (e.g., 55.9 g/100g in ethanol at 23°C)[19] | Highly dependent on pH |

References

-

Patsnap Synapse. (2025, May 29). How does solubility affect oral bioavailability?[Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

YouTube. (2025, August 23). Importance of Solubility in Pharmaceuticals | Why Solubility Matters in Medicines?[Link]

-

NANOLAB. Melting Point Determination in Pharmaceutical Industry. [Link]

-

Healthmanagement.org. (2025, July 31). Melting point of drug: Significance and symbolism. [Link]

-

Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]

-

PubMed. A review of methods for solubility determination in biopharmaceutical drug characterization. [Link]

-

Patsnap Synapse. (2024, January 1). How does drug solubility affect drug delivery?[Link]

-

Mettler Toledo. What is Melting Point?[Link]

-

Buchi.com. Melting Point Matters: The Key to Purity, Identification, and Quality Control. [Link]

-

Stanford Research Systems. Melting Point Determination. [Link]

-

Japanese Pharmacopoeia. Melting Point Determination / General Tests. [Link]

-

University of Calgary. Melting point determination. [Link]

-

ResolveMass Laboratories Inc. Melting Point Determination. [Link]

-

YouTube. (2025, November 12). Why Are Accurate Melting Points Crucial For Chemical Purity Analysis?[Link]

-

Ingenta Connect. (2020, December 14). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. [Link]

-

PubChem - NIH. o-Phenylbenzoic acid | C13H10O2 | CID 70357. [Link]

-

PubChemLite. This compound (C15H12O3). [Link]

-

PubChem - NIH. 2-Benzoylbenzoic Acid | C14H10O3 | CID 6813. [Link]

-

Cheméo. Chemical Properties of Benzoic acid, phenyl ester (CAS 93-99-2). [Link]

-

Cheméo. Chemical Properties of Benzoic acid, 2-(phenylamino)- (CAS 91-40-7). [Link]

-

Wikipedia. Benzoic acid. [Link]

-

UNT Digital Library. (2025, November 6). Solubility of 2-Hydroxybenzoic Acid in Select Organic Solvents at 298.15 K. [Link]

Sources

- 1. PubChemLite - this compound (C15H12O3) [pubchemlite.lcsb.uni.lu]

- 2. nano-lab.com.tr [nano-lab.com.tr]

- 3. Melting point of drug: Significance and symbolism [wisdomlib.org]

- 4. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. youtube.com [youtube.com]

- 7. How does solubility affect oral bioavailability? [synapse.patsnap.com]

- 8. m.youtube.com [m.youtube.com]

- 10. ascendiacdmo.com [ascendiacdmo.com]

- 11. mt.com [mt.com]

- 12. thinksrs.com [thinksrs.com]

- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 14. jk-sci.com [jk-sci.com]

- 15. How does drug solubility affect drug delivery? [synapse.patsnap.com]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. enamine.net [enamine.net]

- 19. Benzoic acid - Wikipedia [en.wikipedia.org]

A Theoretical and Computational Guide to o-Phenacylbenzoic Acid: Structure, Spectroscopy, and Electronic Properties

This in-depth technical guide provides a comprehensive theoretical framework for the investigation of o-phenacylbenzoic acid. It is intended for researchers, scientists, and drug development professionals who are interested in applying computational chemistry methods to understand the molecular properties of this and similar keto-acid compounds. This document moves beyond a simple recitation of methods, offering a rationale for the selected computational strategies and a predictive analysis of the results, grounded in established theoretical principles.

Introduction: The Scientific Case for Studying this compound

This compound is a bifunctional organic molecule containing a carboxylic acid group and a ketone, linked by a flexible methylene bridge and positioned in an ortho configuration on a benzene ring. This unique arrangement suggests a rich conformational landscape and the potential for intramolecular interactions, such as hydrogen bonding, which can significantly influence its chemical behavior, reactivity, and biological activity. The proximity of the electron-withdrawing carboxylic acid and phenacyl groups is also expected to modulate the electronic properties of the aromatic system.

Theoretical studies are indispensable for elucidating the fundamental properties of such molecules at an atomic level of detail, which can be challenging to probe experimentally. By employing quantum chemical calculations, we can predict its three-dimensional structure, conformational preferences, spectroscopic signatures, and electronic characteristics. This guide outlines a robust computational protocol for achieving a deep understanding of this compound, providing a foundation for further experimental work or for its use as a scaffold in medicinal chemistry and materials science.

The Computational Cornerstone: Density Functional Theory (DFT)

For a molecule of this size and complexity, Density Functional Theory (DFT) offers the optimal balance between computational cost and accuracy. DFT methods model electron correlation effects efficiently, which is crucial for accurately describing the electronic structure and properties of conjugated systems and molecules with multiple functional groups.

Rationale for Method Selection

Our choice of theoretical approach is guided by extensive validation in the literature for similar aromatic carboxylic acids.[1][2]

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is selected for geometry optimization and vibrational frequency calculations. B3LYP is renowned for its reliability in predicting molecular geometries and vibrational spectra for a wide range of organic compounds.[3][4] For electronic properties, such as excitation energies, a range-separated functional like CAM-B3LYP is often preferable due to its improved handling of long-range interactions and charge-transfer excitations.[2]

-

Basis Set: The 6-311++G(d,p) basis set will be employed. This triple-split valence basis set provides sufficient flexibility for describing the electron distribution. The addition of diffuse functions (++) is critical for accurately modeling systems with potential intramolecular hydrogen bonds and for describing the lone pairs on oxygen atoms, while polarization functions (d,p) are essential for correctly representing the bonding environment.[3][4]

-

Solvation Model: To simulate a realistic chemical environment and enable comparison with experimental data typically collected in solution, the Solvation Model based on Density (SMD) will be applied.[2] This implicit solvation model provides a good approximation of the bulk solvent effects on the molecular structure and properties.

Computational Workflow

A systematic theoretical investigation follows a well-defined workflow. The diagram below outlines the logical progression from initial structure generation to the final analysis of molecular properties.

Caption: 2D representation of the chemical structure of this compound.

Geometric Parameters

Following full geometry optimization of the most stable conformer, the key bond lengths and angles can be extracted. The table below presents predicted values based on established data for similar functional groups. [1][3]These theoretical values serve as a benchmark for comparison with future experimental data (e.g., from X-ray crystallography).

| Parameter | Bond/Angle | Predicted Value | Justification |

| Bond Lengths | |||

| C=O (Carboxylic Acid) | ~1.21 Å | Typical C=O double bond length in carboxylic acids. | |

| C-O (Carboxylic Acid) | ~1.36 Å | Single bond character, elongated due to resonance. | |

| O-H (Carboxylic Acid) | ~0.97 Å | Standard O-H bond length. | |

| C=O (Ketone) | ~1.23 Å | Typical C=O double bond in an aryl ketone. | |

| C-C (Aromatic Ring) | 1.39 - 1.41 Å | Characteristic of aromatic C-C bonds. | |

| Bond Angles | |||

| O=C-O (Carboxylic Acid) | ~123° | sp² hybridized carbon. | |

| C-C=O (Ketone) | ~120° | sp² hybridized carbon. |

Predicted Spectroscopic Signatures

Theoretical calculations are highly effective at predicting various types of molecular spectra, which is invaluable for interpreting experimental results.

Vibrational Spectroscopy (FT-IR & FT-Raman)

Vibrational analysis not only confirms that the optimized structure is a true energy minimum but also allows for the prediction of the infrared and Raman spectra. The calculated frequencies are typically scaled by an empirical factor (~0.96-0.98 for B3LYP) to account for anharmonicity and other systematic errors. [3]

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

|---|---|---|---|

| O-H (Carboxylic Acid) | 3300 - 2500 | Stretching (H-bonded) | Broad, Strong (IR) |

| C-H (Aromatic) | 3100 - 3000 | Stretching | Medium (IR), Strong (Raman) |

| C=O (Ketone) | ~1685 | Stretching | Strong (IR) |

| C=O (Carboxylic Acid) | ~1710 | Stretching | Strong (IR) |

| C=C (Aromatic) | 1610 - 1450 | Ring Stretching | Medium-Strong (IR & Raman) |

The distinct carbonyl stretching frequencies for the ketone and carboxylic acid are particularly important diagnostic peaks. [5][6]Their exact positions can provide insight into the degree of conjugation and potential hydrogen bonding.

NMR Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts. [3]The predicted values, referenced against a standard like Tetramethylsilane (TMS), can aid in the assignment of complex experimental spectra.

| Nucleus | Predicted Chemical Shift (ppm) | Environment |

| ¹H NMR | ||

| ~10-12 | Carboxylic Acid (COOH) | |

| ~7.2-8.0 | Aromatic (Ar-H) | |

| ~4.3 | Methylene (-CH₂-) | |

| ¹³C NMR | ||

| ~168 | Carboxylic Acid (COOH) | |

| ~197 | Ketone (Ar-CO-) | |

| ~125-140 | Aromatic (Ar-C) | |

| ~45 | Methylene (-CH₂-) |

UV-Visible Spectroscopy

Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to UV-Visible absorption. The spectrum of this compound is expected to be dominated by π → π* transitions within the aromatic rings.

| Predicted λ_max (nm) | Transition Type | Associated Chromophore |

| ~245 | π → π | Phenyl ring of the phenacyl group |

| ~280 | π → π | Substituted benzoic acid ring |

| ~320 | n → π* | Carbonyl groups |

The positions and intensities of these absorptions will be sensitive to the molecular conformation and the solvent environment. [3]

Step-by-Step Protocol for Computational Analysis

This section provides a generalized protocol for performing the theoretical calculations described in this guide using a quantum chemistry software package like Gaussian.

Protocol: DFT Analysis of this compound

-

Structure Building:

-

Construct the 3D structure of this compound using a molecular editor (e.g., GaussView, Avogadro).

-

Perform an initial, low-level geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.

-

-

Conformational Search (Optional but Recommended):

-

Identify the key rotatable bonds (dihedral angles).

-

Set up a "scan" calculation to rotate one or more of these dihedrals in a stepwise manner (e.g., in 15° increments), performing a constrained optimization at each step.

-

Plot the resulting energy profile to identify the low-energy conformers.

-

-

Geometry Optimization and Frequency Calculation:

-

For the most stable conformer, create an input file with the following keywords (syntax may vary): #p B3LYP/6-311++G(d,p) Opt Freq SCRF=(SMD,Solvent=Water)

-

Opt requests a geometry optimization.

-

Freq requests a frequency calculation to follow the optimization.

-

SCRF specifies the solvent model.

-

Run the calculation. Upon completion, verify that the optimization converged and that there are no imaginary frequencies, confirming a true minimum.

-

-

Spectroscopic and Electronic Property Calculations:

-

Using the optimized geometry from the previous step, perform single-point energy calculations for additional properties.

-

NMR: #p B3LYP/6-311++G(d,p) NMR SCRF=(SMD,Solvent=Chloroform) (Note: Chloroform is a common NMR solvent).

-

UV-Vis: #p CAM-B3LYP/6-311++G(d,p) TD(NStates=10) SCRF=(SMD,Solvent=Methanol) (Note: TD-DFT is often run with a different functional).

-

NBO Analysis: Add Pop=NBO to the route section of a single-point calculation.

-

-

Data Analysis:

-

Extract optimized coordinates, bond lengths, and angles from the optimization output file.

-

Visualize the vibrational modes and compare the calculated frequencies (after scaling) to experimental IR/Raman spectra.

-

Analyze the calculated NMR shielding tensors and convert them to chemical shifts.

-

Examine the output of the TD-DFT calculation for excitation energies (which can be converted to λ_max) and oscillator strengths (related to peak intensity).

-

Review the NBO output for atomic charges and donor-acceptor interactions.

-

Conclusion and Future Directions

This guide has established a comprehensive theoretical framework for the detailed investigation of this compound using modern computational chemistry techniques. The outlined DFT-based protocol provides a robust pathway to predict its conformational preferences, geometric structure, and spectroscopic properties with a high degree of confidence. The predictive data presented herein serves as a valuable reference for guiding and interpreting future experimental studies.

Further theoretical work could explore the molecule's reactivity, such as predicting its pKa,[2] mapping reaction pathways,[7] or investigating its antioxidant potential by calculating bond dissociation enthalpies.[8][9] For researchers in drug development, these computational models can be extended to study docking interactions with biological targets, providing insights into its potential as a therapeutic agent. The synergy between these theoretical predictions and empirical validation will ultimately lead to a complete and nuanced understanding of the chemical and physical nature of this compound.

References

-

Renner, C., Behrendt, R., Spörlein, S., Wachtveitl, J., & Moroder, L. (2000). Photomodulation of conformational states. I. Mono- and bicyclic peptides with (4-amino)phenylazobenzoic acid as backbone constituent. Biopolymers, 54(7), 489-500. [Link]

-

Sanyal, S., Roy, P. N., & Sanyal, N. K. (2006). Ordering of p-n-alkoxybenzoic acids at phase transition temperatures: a comparative computational analysis. Journal of Molecular Modeling, 12(2), 152-160. [Link]

-

Yildiz, N., et al. (2015). Determination of structural, spectrometric and nonlinear optical features of 2-(4-hydroxyphenylazo)benzoic acid by experimental techniques and quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 838-848. [Link]

-

Zhou, J., Ran, J., & Zhang, L. (2018). A DFT study on the reaction pathway for the oxidation of C6H2(OH)3CH3 to hydroxyl benzoic acid. Journal of Fuel Chemistry and Technology, 46(2), 189-197. [Link]

-

Jasinski, J., et al. (2019). The overlay plot for 4-(phenylazo)benzoic acid computed from DFT modeling (violet) on PXRD study (green). ResearchGate. [Link]

-

Michalska, D., et al. (2009). Experimental and theoretical study on benzoic acid derivatives. Journal of Molecular Structure, 924-926, 363-371. [Link]

-

Isamura, B. K., et al. (2023). Computational study on the antioxidant activity of five plant food benzoic acid derivatives: dearomatization and stability of H abstraction radicals. South African Journal of Chemistry, 77, 111-118. [Link]

-

Isamura, B. K., et al. (2023). Computational study on the antioxidant activity of five plant food benzoic acid derivatives: dearomatization and stability of H abstraction radicals. SciELO South Africa. [Link]

-

Ghavami, R., & Koohi, M. (2025). DFT-based insights into carboxylic acid acidity: Correlating pKa with free energy and vibrational signatures. Journal of Chemistry Letters. [Link]

-

Cruz-Cabeza, A. J., & Bernstein, J. (2014). Conformational polymorphism. Chemical reviews, 114(4), 2170-2191. [Link]

-

Beker, W., et al. (2022). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. Molecules, 27(9), 2969. [Link]

-

Liu, Y., et al. (2023). Computational Chemistry Strategies to Investigate the Antioxidant Activity of Flavonoids—An Overview. Molecules, 28(20), 7169. [Link]

-

Englert, U., et al. (2019). Conformational dimorphism in o-nitrobenzoic acid: alternative ways to avoid the O⋯O clash. Acta Crystallographica Section C: Structural Chemistry, 75(5), 571-577. [Link]

-

Filarowski, A., & Koll, A. (2002). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. ResearchGate. [Link]

-

Nsangou, M., et al. (2005). DFT study of the structure of hydroxybenzoic acids and their reactions with OH and O2(-) radicals. Journal of Molecular Structure: THEOCHEM, 717(1-3), 141-150. [Link]

-

Pross, A., & Shaik, S. S. (1982). Theoretical Hammett Plot for the Gas-Phase Ionization of Benzoic Acid versus Phenol: A Computational Chemistry Lab Exercise. Journal of the American Chemical Society, 104(4), 1129-1130. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ccspublishing.org.cn [ccspublishing.org.cn]

- 8. researchgate.net [researchgate.net]

- 9. Computational study on the antioxidant activity of five plant food benzoic acid derivatives: dearomatization and stability of H abstraction radicals [scielo.org.za]

Unveiling o-Phenacylbenzoic Acid: A Technical Guide to its Synthesis, Properties, and Significance

Abstract

o-Phenacylbenzoic acid, a fascinating bifunctional molecule, exists in a tautomeric equilibrium between its keto-acid and lactone forms. This technical guide provides an in-depth exploration of this compound, from its historical synthesis to its modern-day significance. We will delve into the mechanistic intricacies of its preparation, detail its key physicochemical and spectroscopic properties, and illuminate its role as a versatile precursor in the synthesis of valuable chemical entities. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development, offering both foundational knowledge and practical insights into the world of this compound.

The Genesis of a Versatile Molecule: Discovery and Synthesis

While a singular "discovery" of this compound is not prominently documented, its conceptualization and synthesis are intrinsically linked to the development of fundamental organic reactions in the 19th century. The most classical and enduring method for its preparation is the Friedel-Crafts acylation of benzene with phthalic anhydride .[1][2] This reaction, a cornerstone of aromatic chemistry, provides a direct route to o-benzoylbenzoic acid, the keto-acid tautomer.

The causality behind this experimental choice lies in the robust and well-understood mechanism of the Friedel-Crafts reaction. Phthalic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), generates a highly reactive acylium ion. This electrophile is then attacked by the electron-rich π-system of the benzene ring, leading to the formation of a new carbon-carbon bond and, after workup, the desired product. The ortho-substitution pattern is a direct consequence of the intramolecular nature of the second acylation event, where the initially formed acylium ion is attached to the phthalic anhydride framework.

Diagram 1: Proposed Synthesis Pathway of this compound

Caption: Friedel-Crafts acylation for o-benzoylbenzoic acid synthesis.

Structural Elucidation: Physicochemical and Spectroscopic Profile

This compound is a white crystalline solid. Its structure is characterized by the presence of both a carboxylic acid and a ketone functional group, leading to its interesting tautomeric behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₂O₃ |

| Molecular Weight | 240.25 g/mol |

| Melting Point | 128-131 °C |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in ethanol, ether, and hot water. Sparingly soluble in cold water. |

Spectroscopic Data

The structural features of this compound can be unequivocally confirmed through various spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the two phenyl rings, a singlet for the methylene protons adjacent to the carbonyl group, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons of the ketone and carboxylic acid, as well as for the aromatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for identifying the key functional groups.[3][4][5][6] A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid, while a strong, sharp peak around 1700 cm⁻¹ corresponds to the C=O stretching of the ketone.[3] Another strong absorption for the carboxylic acid C=O stretch would also be expected around 1680-1710 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.[7][8][9] Fragmentation patterns can provide further structural information, with common losses including the hydroxyl group from the carboxylic acid and the phenacyl group.[7]

Chemical Reactivity and Synthetic Significance

The true value of this compound lies in its utility as a versatile synthetic intermediate. The presence of two reactive functional groups, the ketone and the carboxylic acid, allows for a wide range of chemical transformations, making it a valuable building block for more complex molecules.

Precursor to Anthraquinones

One of the most significant applications of this compound (as its tautomer, o-benzoylbenzoic acid) is its role as a direct precursor to anthraquinone and its derivatives.[3][10][11] Anthraquinones are a class of compounds with significant industrial and biological importance, finding use as dyes, pigments, and pharmaceuticals.

The conversion of o-benzoylbenzoic acid to anthraquinone is typically achieved through an intramolecular cyclization reaction under acidic conditions, often using concentrated sulfuric acid or oleum.[11] The acidic catalyst protonates the ketone carbonyl, making it more electrophilic and facilitating the intramolecular Friedel-Crafts acylation onto the adjacent phenyl ring. Subsequent dehydration yields the stable, fully aromatic anthraquinone core.

Diagram 2: Conversion of o-Benzoylbenzoic Acid to Anthraquinone

Caption: Acid-catalyzed cyclization to form anthraquinone.

Synthesis of Fused Heterocycles

The diketone character of this compound in its open form makes it an excellent precursor for the synthesis of various fused heterocyclic compounds.[12][13] These heterocyclic systems are prevalent in many biologically active molecules and pharmaceuticals. By reacting this compound with different binucleophiles, a variety of five- and six-membered heterocyclic rings can be constructed, fused to the benzoic acid core.

Potential in Medicinal Chemistry

The β-diketone moiety, which is a key structural feature of the open tautomer of this compound, is a well-recognized pharmacophore in medicinal chemistry.[14][15] Compounds containing this functional group are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[14][15] The ability of β-diketones to chelate metal ions is also a critical aspect of their biological function and application in the design of metal-based drugs.[1][16] While the specific biological activities of this compound itself are not extensively reported, its structural motifs suggest a promising starting point for the design and synthesis of novel therapeutic agents.[11][17][18][19]

Experimental Protocols

The following section provides a detailed, step-by-step methodology for the synthesis of o-benzoylbenzoic acid, the keto-acid tautomer of this compound, via Friedel-Crafts acylation.

Synthesis of o-Benzoylbenzoic Acid

Materials:

-

Phthalic anhydride

-

Benzene (anhydrous)

-

Aluminum chloride (anhydrous)

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Methylene chloride

-

Anhydrous magnesium sulfate

-

Ice

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place anhydrous aluminum chloride (1.1 equivalents) and anhydrous benzene.[14]

-

Cool the mixture in an ice bath.

-

Slowly add a solution of phthalic anhydride (1.0 equivalent) in anhydrous benzene through the dropping funnel with constant stirring.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.[14]

-

Separate the organic layer and extract the aqueous layer with methylene chloride.

-

Combine the organic layers and wash with a saturated solution of sodium bicarbonate to remove any unreacted acid.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude o-benzoylbenzoic acid can be purified by recrystallization from a suitable solvent, such as a mixture of water and ethanol.

Diagram 3: Experimental Workflow for o-Benzoylbenzoic Acid Synthesis

Caption: Step-by-step workflow for synthesis and purification.

Conclusion

This compound, accessible through the classic Friedel-Crafts acylation, stands as a testament to the enduring power of fundamental organic reactions. Its significance extends beyond its straightforward synthesis, serving as a pivotal intermediate in the production of high-value compounds like anthraquinones and as a promising scaffold for the development of novel heterocyclic structures with potential applications in medicinal chemistry. This guide has provided a comprehensive overview of its discovery, synthesis, characterization, and utility, aiming to equip researchers with the knowledge to harness the full potential of this versatile molecule.

References

- β-diketones: Important Intermediates for Drug Synthesis. International Journal of Pharmaceutical Research and Allied Sciences.

- Heller, G. The Friedel and Crafts Reaction with Phthalic Anhydride. Zenodo.

- Medicinal applications of early transition metal β-diketonato complexes. University of East Anglia.

- β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applic